4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a unique structure combining pyrimidine and pyrazolo[3,4-d]pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for developing kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of carbonyl compounds using phosphorus oxychloride to form a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce an aldehyde group .
Another method involves the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps include converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination of carbonyl compounds.
Potassium Osmate Hydrate and Sodium Periodate: Employed for oxidation reactions.
Palladium Catalysts: Utilized in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in various cellular processes.
Industrial Applications: It is employed in the synthesis of pharmaceutical intermediates and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is associated with the upregulation of proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Another chlorinated pyrimidine derivative used in various chemical syntheses.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its combined pyrimidine and pyrazolo[3,4-d]pyrimidine structure, which enhances its potential as a multi-targeted kinase inhibitor. This structural uniqueness allows for diverse biological activities and makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H5ClN6 |
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Molecular Weight |
232.63 g/mol |
IUPAC Name |
4-chloro-1-pyrimidin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H5ClN6/c10-7-6-4-15-16(8(6)14-5-13-7)9-11-2-1-3-12-9/h1-5H |
InChI Key |
QZGVREHUUDMCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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